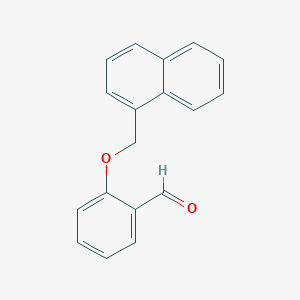

2-(Naphthalen-1-ylmethoxy)benzaldehyde

Description

Contextualization as a Versatile Organic Intermediate

2-(Naphthalen-1-ylmethoxy)benzaldehyde is a bifunctional organic compound that serves as a valuable intermediate in modern organic synthesis. Its structure, featuring a benzaldehyde (B42025) moiety linked to a naphthalene (B1677914) ring through a methoxy (B1213986) bridge, offers multiple reactive sites for chemical transformations. The aldehyde group can participate in a wide array of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions. The naphthalene and benzene (B151609) rings can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. The ether linkage, while generally stable, can be cleaved under specific conditions. This combination of functional groups within a single molecule makes this compound a versatile building block for the construction of more complex molecular architectures. Its utility is further enhanced by the photophysical properties imparted by the naphthalene chromophore, opening avenues for its use in materials science.

Importance in Synthetic Organic Chemistry

The significance of this compound in synthetic organic chemistry lies in its ability to act as a scaffold for the synthesis of a diverse range of organic molecules. The aldehyde functionality is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high degrees of control. For instance, it can be readily converted into alcohols, carboxylic acids, amines, and various heterocyclic systems. The presence of the bulky naphthalen-1-ylmethoxy group can influence the stereochemical outcome of reactions at the aldehyde, potentially leading to diastereoselective transformations. Furthermore, the naphthalene unit is a key component in many biologically active compounds and functional materials. researchgate.netnih.gov The ability to incorporate this moiety through the use of this compound as a starting material is a significant advantage for synthetic chemists. The compound's role as a precursor to more complex structures makes it an important tool in the development of new synthetic methodologies and the total synthesis of natural products.

Overview of Key Research Domains Involving the Compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential application in several key research domains:

Medicinal Chemistry: Both naphthalene and benzaldehyde derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netnih.gov Consequently, this compound is a promising starting point for the synthesis of novel therapeutic agents. The naphthalene moiety can be found in numerous FDA-approved drugs. nih.govekb.eg

Materials Science: The naphthalene ring is a well-known fluorophore, and its incorporation into larger molecules can lead to materials with interesting photophysical properties. Therefore, this compound could be utilized in the synthesis of fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced materials.

Organic Synthesis and Catalysis: The compound can be used as a model substrate to explore new synthetic transformations or as a building block for the synthesis of complex ligands for catalysis. The development of efficient methods for the functionalization of both the benzaldehyde and naphthalene components is an active area of research. rug.nlnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(naphthalen-1-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-15-7-2-4-11-18(15)20-13-16-9-5-8-14-6-1-3-10-17(14)16/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCTXESASPNTDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Naphthalen 1 Ylmethoxy Benzaldehyde and Its Structural Analogues

Strategies for the Construction of the Benzyl (B1604629) Naphthyl Ether Moiety

The formation of the ether linkage between the naphthalene (B1677914) and benzene (B151609) rings is a critical step in the synthesis of the target compound. Nucleophilic substitution and copper-catalyzed coupling reactions are the primary methods employed for this transformation.

Nucleophilic Substitution Reactions in Etherification

The Williamson ether synthesis, a cornerstone of ether formation, is a widely used method for constructing the benzyl naphthyl ether moiety. This reaction involves the deprotonation of a naphthol with a suitable base to form a nucleophilic naphthoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with a benzyl halide.

The choice of base and solvent is crucial for the success of this reaction. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to ensure complete deprotonation of the naphthol. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to solvate the cation and enhance the nucleophilicity of the naphthoxide.

Table 1: Examples of Benzyl Naphthyl Ether Synthesis via Nucleophilic Substitution

| Naphthol Reactant | Benzyl Halide Reactant | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Naphthol | Benzyl chloride | NaOH | Ethanol (B145695)/Water | >90 |

| 1-Naphthol | Benzyl bromide | K₂CO₃ | DMF | 85-95 |

| 2-Naphthol | 4-Methoxybenzyl chloride | NaH | THF | ~90 |

Ullmann Coupling Approaches for Aryl Ether Formation

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative and powerful method for the formation of aryl ethers, including the benzyl naphthyl ether linkage. google.com This reaction is particularly useful when the SN2 pathway is disfavored, for instance, with sterically hindered substrates or less reactive aryl halides. The classical Ullmann reaction involves the coupling of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper powder at high temperatures. acs.org

Modern modifications of the Ullmann reaction utilize catalytic amounts of a copper(I) salt, often in the presence of a ligand, which allows for milder reaction conditions and broader substrate scope. google.com The reaction typically involves a copper(I) alkoxide intermediate that reacts with the aryl halide. acs.org

Table 2: Ullmann-type Reactions for Aryl Ether Formation

| Aryl Halide | Alcohol/Phenol (B47542) | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1-Iodonaphthalene | 2-Hydroxybenzaldehyde | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 80-90 |

| 1-Bromonaphthalene | Salicylaldehyde (B1680747) | Cu₂O | N,N-Dimethylglycine | K₃PO₄ | Dioxane | 100 | 75-85 |

| 2-Chlorobenzonitrile | 1-Naphthol | CuCl | None | K₂CO₃ | Pyridine | 150 | ~70 |

Functionalization of Aromatic Rings for Benzaldehyde (B42025) Precursors

The synthesis of the benzaldehyde portion of the molecule often starts from a substituted phenol, which is then functionalized with an aldehyde group and other desired substituents.

Formylation Reactions on Substituted Phenols

The introduction of a formyl group (-CHO) onto a phenolic ring is a key transformation in the synthesis of benzaldehyde precursors. Several methods are available for this purpose, each with its own advantages and limitations in terms of regioselectivity and reaction conditions.

The Reimer-Tiemann reaction uses chloroform (B151607) and a strong base to formylate phenols, typically favoring the ortho position. The Duff reaction employs hexamine as the formylating agent and generally directs the formyl group to the ortho position of phenols. The Gattermann reaction utilizes hydrogen cyanide and a Lewis acid catalyst. For a milder approach, the Vilsmeier-Haack reaction uses a phosphoryl chloride and a formamide (B127407) derivative.

Table 3: Comparison of Formylation Reactions for Phenols

| Reaction | Reagents | Typical Regioselectivity | Key Features |

|---|---|---|---|

| Reimer-Tiemann | CHCl₃, NaOH | Ortho > Para | Uses a dichlorocarbene (B158193) intermediate. |

| Duff | Hexamine, acid | Ortho | Requires electron-rich phenols. |

| Gattermann | HCN, HCl, Lewis acid | Para | Highly toxic reagents. |

| Vilsmeier-Haack | POCl₃, DMF | Para | Milder conditions than Gattermann. |

Introduction of Halogen Substituents on the Benzaldehyde Core

Halogen atoms can be introduced onto the benzaldehyde ring to modulate the electronic properties of the molecule or to serve as a handle for further functionalization. Direct halogenation of benzaldehyde can be achieved using various reagents. For example, chlorination in the presence of a Lewis acid catalyst such as anhydrous ferric chloride typically directs the chlorine atom to the meta position due to the deactivating effect of the aldehyde group. In the absence of a catalyst, chlorination can lead to the formation of benzoyl chloride.

For regioselective ortho-halogenation, a directing group strategy is often employed. For instance, a benzaldehyde can be converted to its oxime derivative, which then directs palladium-catalyzed bromination to the ortho position. Subsequent hydrolysis of the oxime regenerates the aldehyde functionality. Bromination of substituted benzaldehydes, such as vanillin, can be accomplished using hydrobromic acid in the presence of an oxidizing agent. nih.gov

Table 4: Halogenation Methods for Benzaldehyde and its Precursors

| Substrate | Halogenating Agent | Catalyst/Conditions | Major Product |

|---|---|---|---|

| Benzaldehyde | Cl₂ | FeCl₃ (anhydrous) | m-Chlorobenzaldehyde |

| Benzaldehyde | Cl₂ | No catalyst | Benzoyl chloride |

| Benzaldoxime | N-Bromosuccinimide | Pd(OAc)₂ | o-Bromobenzaldoxime |

| Vanillin | HBr / H₂O₂ | Aqueous solution | 5-Bromovanillin |

Methylation and Other Alkylation Strategies

The introduction of methyl or other alkyl groups onto the benzaldehyde precursor can be achieved through various alkylation strategies. The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings using an alkyl halide and a Lewis acid catalyst. nih.govresearchgate.net However, this reaction can suffer from issues such as polyalkylation and carbocation rearrangements.

For the selective alkylation of phenols, the phenolic hydroxyl group can be deprotonated with a base, and the resulting phenoxide can be reacted with an alkyl halide. Regioselectivity can be an issue when multiple hydroxyl groups are present. For instance, in 2,4-dihydroxybenzaldehyde, the 4-hydroxyl group is generally more acidic and can be selectively alkylated under controlled conditions. stackexchange.com Palladium-catalyzed ortho C-H methylation of benzaldehydes has also been developed using transient directing groups. youtube.com

Table 5: Alkylation Strategies for Benzaldehyde Precursors

| Substrate | Alkylating Agent | Catalyst/Reagent | Reaction Type | Product |

|---|---|---|---|---|

| Phenol | CH₃I | K₂CO₃ | O-Alkylation | Anisole |

| Benzene | CH₃Cl | AlCl₃ | Friedel-Crafts Alkylation | Toluene |

| 2,4-Dihydroxybenzaldehyde | Benzyl bromide | CsHCO₃ | Regioselective O-Alkylation | 4-(Benzyloxy)-2-hydroxybenzaldehyde |

| Benzaldehyde | Potassium methyl trifluoroborate | Pd(OAc)₂ / Orthanilic acid | Directed C-H Methylation | o-Methylbenzaldehyde |

Optimization of Reaction Conditions for Synthesis

The successful synthesis of 2-(Naphthalen-1-ylmethoxy)benzaldehyde and its analogues hinges on the meticulous optimization of reaction conditions. Key parameters include the choice of solvent, the catalytic system employed, and the temperature and duration of the reaction. These factors collectively influence reaction yield, purity of the product, and the formation of potential byproducts.

The choice of solvent plays a critical role in the Williamson ether synthesis, primarily by influencing the solubility of the reactants and the reactivity of the nucleophile. For the O-alkylation of phenols like salicylaldehyde, polar aprotic solvents are generally preferred.

Detailed research findings indicate that solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and acetone (B3395972) are effective for similar O-alkylation reactions. For instance, the synthesis of 2-(allyloxy)benzaldehyde (B1266654), an analogue, proceeds efficiently in DMF at ambient temperature. rsc.org In another case, the reaction of salicylaldehyde with ethyl bromoacetate (B1195939) was successfully carried out in refluxing acetonitrile. chemspider.com

These solvents are adept at solvating the cation of the base (e.g., K⁺ from K₂CO₃), which leaves the phenoxide anion less encumbered and therefore more nucleophilic and reactive. This enhanced nucleophilicity promotes the desired Sₙ2 attack on the alkyl halide. In contrast, protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide anion, stabilizing it and reducing its nucleophilicity, which often leads to lower reaction rates and yields. The selection of the solvent is therefore a crucial step in maximizing the yield and selectivity of the O-alkylation pathway over potential side reactions like C-alkylation.

Table 1: Effect of Solvent Type on the Synthesis of Aryl Ethers

| Solvent Type | Examples | Effect on Nucleophile Reactivity | Typical Reaction Outcome |

|---|---|---|---|

| Polar Aprotic | DMF, Acetonitrile, Acetone | High (solvates cation, frees anion) | Higher yields, faster reaction rates |

| Polar Protic | Ethanol, Methanol (B129727), Water | Low (solvates anion via H-bonding) | Slower reactions, potential for side reactions |

| Nonpolar | Toluene, Hexane (B92381) | Variable (poor solubility of reactants) | Often requires phase-transfer catalyst |

The synthesis of this compound primarily involves an etherification step. The term "catalyst" in this context most commonly refers to the base used to deprotonate the hydroxyl group of salicylaldehyde. The formylation is already present in the salicylaldehyde starting material.

Etherification Mechanism and Catalyst Screening: The reaction proceeds via a Williamson ether synthesis, where a base abstracts the acidic proton from the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of 1-(halomethyl)naphthalene, displacing the halide and forming the ether linkage.

Commonly screened bases include inorganic carbonates and hydroxides.

Potassium carbonate (K₂CO₃): A widely used mild base, effective in polar aprotic solvents like acetonitrile or DMF. rsc.orgchemspider.com Its moderate strength is often sufficient to deprotonate the phenol without promoting side reactions involving the sensitive aldehyde group.

Sodium hydroxide (B78521) (NaOH): A stronger base that can accelerate the reaction but may also increase the risk of undesired reactions if not used under carefully controlled conditions. libretexts.org

In addition to the base, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) can be screened. PTCs are particularly useful in biphasic systems (e.g., toluene/water), where they facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase containing the alkyl halide, thereby increasing the reaction rate.

Table 2: Screening of Catalytic Systems for Etherification

| Catalyst/Base | Typical Solvent | Mechanism of Action | Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | Acts as a base to form the phenoxide ion. | Mild, good yields, minimizes side reactions. | Can be slow, requiring heat. |

| Sodium Hydroxide (NaOH) | Water, Biphasic systems | Strong base, completely deprotonates phenol. | Fast reaction rates. | Can promote side reactions (e.g., Cannizzaro). |

| Phase-Transfer Catalyst (e.g., TBAB) | Toluene/Water | Transfers nucleophile between phases. | Accelerates reaction in biphasic systems. | Adds complexity and cost. |

Temperature and reaction time are interdependent parameters that must be optimized to achieve a high yield of the desired product while minimizing degradation or the formation of impurities. rug.nl The synthesis of salicylaldehyde analogues demonstrates a wide range of effective conditions. For example, the preparation of 2-(allyloxy)benzaldehyde can be completed in just 1.5 hours at ambient temperature, whereas the synthesis of an ester derivative required refluxing for 72 hours. rsc.orgchemspider.com

For the synthesis of this compound, optimization would typically start at room temperature, with the reaction progress monitored over time using techniques like thin-layer chromatography (TLC). If the reaction is slow, the temperature can be incrementally increased (e.g., to 50-80 °C). Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of the Sₙ2 reaction. However, excessively high temperatures or prolonged reaction times can lead to the formation of byproducts through oxidation of the aldehyde or other decomposition pathways. The optimal balance is a temperature and time combination that drives the reaction to completion with the highest possible purity of the final product.

Table 3: Optimization of Temperature and Time Parameters

| Parameter | Condition | Effect on Reaction | Considerations |

|---|---|---|---|

| Temperature | Low (e.g., Room Temp) | Slower reaction rate. | Minimizes side products, suitable for highly reactive halides. |

| High (e.g., Reflux) | Faster reaction rate. | May increase yield of side products or cause degradation. | |

| Time | Short | Incomplete conversion, lower yield. | Monitor reaction to avoid stopping prematurely. |

| Long | Ensures complete conversion. | Increases risk of byproduct formation over extended periods. |

Chemical Reactivity and Mechanistic Investigations of 2 Naphthalen 1 Ylmethoxy Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde moiety in 2-(naphthalen-1-ylmethoxy)benzaldehyde is an electrophilic center, rendering it susceptible to a variety of chemical reactions. Its reactivity is influenced by the electronic and steric effects of the bulky naphthylmethoxy substituent.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. The electron-deficient carbonyl carbon is readily attacked by nucleophiles, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

One of the most common examples of nucleophilic addition is the Grignard reaction . Treatment of this compound with a Grignard reagent, such as an alkyl- or arylmagnesium halide (R-MgX), would result in the formation of a secondary alcohol. The reaction proceeds through the nucleophilic attack of the carbanion-like 'R' group from the Grignard reagent on the carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to furnish the corresponding secondary alcohol. nih.gov

Another significant nucleophilic addition is the Wittig reaction , which is a powerful method for the synthesis of alkenes from aldehydes. organic-chemistry.orgwikipedia.orgstackexchange.commasterorganicchemistry.com In this reaction, a phosphorus ylide (a Wittig reagent) attacks the aldehyde. This is followed by a series of steps that ultimately lead to the formation of an alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene is dependent on the nature of the ylide used. stackexchange.com

| Reaction | Reagent | Product |

| Grignard Reaction | R-MgX (e.g., CH3MgBr) | 1-(2-(Naphthalen-1-ylmethoxy)phenyl)ethanol |

| Wittig Reaction | Ph3P=CHR' (e.g., Ph3P=CH2) | 1-(Naphthalen-1-ylmethoxy)-2-vinylbenzene |

Condensation Reactions with Nitrogen and Sulfur Nucleophiles

The aldehyde group readily undergoes condensation reactions with various nucleophiles, particularly those containing nitrogen and sulfur, to form new carbon-heteroatom double bonds.

With primary amines, this compound will form an imine , also known as a Schiff base. nih.govbeilstein-journals.orgmdpi.com This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The resulting imine contains a carbon-nitrogen double bond.

In the presence of thiols, particularly in the presence of an acid catalyst, the aldehyde can form a thioacetal . This reaction involves the nucleophilic attack of the sulfur atom of the thiol on the carbonyl carbon. Typically, two equivalents of the thiol react to form a stable thioacetal, with the elimination of water. cmu.edunih.govwikipedia.org

| Nucleophile | Product Type | General Structure of Product |

| Primary Amine (R-NH2) | Imine (Schiff Base) | 2-(Naphthalen-1-ylmethoxy)-N-(alkyl/aryl)benzylimine |

| Thiol (R-SH) | Thioacetal | 2-(Naphthalen-1-ylmethoxy)phenyl)bis(alkyl/arylthio)methane |

Oxidation Pathways of the Aldehyde Moiety

The aldehyde functional group is readily oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder oxidants like Tollens' reagent or Benedict's reagent. A greener approach involves the use of hydrogen peroxide with a selenium catalyst. researchgate.netmdpi.comresearchgate.net The oxidation of this compound would yield 2-(naphthalen-1-ylmethoxy)benzoic acid.

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO4) | 2-(Naphthalen-1-ylmethoxy)benzoic acid |

| Chromic Acid (H2CrO4) | 2-(Naphthalen-1-ylmethoxy)benzoic acid |

| Hydrogen Peroxide/Selenium Catalyst | 2-(Naphthalen-1-ylmethoxy)benzoic acid |

Reduction Pathways of the Aldehyde Moiety

The aldehyde group can be easily reduced to a primary alcohol. This can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is also an effective method for this reduction. nih.govresearchgate.netosti.gov The reduction of this compound will produce (2-(naphthalen-1-ylmethoxy)phenyl)methanol.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH4) | (2-(Naphthalen-1-ylmethoxy)phenyl)methanol |

| Lithium Aluminum Hydride (LiAlH4) | (2-(Naphthalen-1-ylmethoxy)phenyl)methanol |

| H2/Catalyst (e.g., Pd/C) | (2-(Naphthalen-1-ylmethoxy)phenyl)methanol |

Reactions Involving the Naphthylmethoxy Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions.

Cleavage Reactions of the Ether Bond

The cleavage of aryl ethers typically requires strong acids. Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to break the ether bond. libretexts.orglibretexts.orgchemistrysteps.comopenstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, the cleavage would likely occur at the benzylic carbon-oxygen bond due to the stability of the resulting benzylic carbocation intermediate, yielding 2-hydroxybenzaldehyde and 1-(bromomethyl)naphthalene.

Another powerful reagent for ether cleavage is boron tribromide (BBr3). nih.govresearchgate.netresearchgate.netgvsu.educore.ac.uk This Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. Subsequent workup would provide 2-hydroxybenzaldehyde and 1-(bromomethyl)naphthalene.

| Reagent | Products |

| Hydrobromic Acid (HBr) | 2-Hydroxybenzaldehyde and 1-(Bromomethyl)naphthalene |

| Boron Tribromide (BBr3) | 2-Hydroxybenzaldehyde and 1-(Bromomethyl)naphthalene |

Rearrangement Reactions (e.g., Claisen-type Rearrangements, if applicable)

The structure of this compound, featuring a benzyl (B1604629) aryl ether linkage, does not lend itself to a classic thermal Claisen rearrangement. The Claisen rearrangement is a smolecule.comsmolecule.com-sigmatropic rearrangement that specifically requires an allyl vinyl ether or an allyl aryl ether. organic-chemistry.org However, related naphthalene (B1677914) ether systems have been studied under various conditions, revealing pathways to both concerted rearrangements and intermolecular processes that provide insight into the potential reactivity of the title compound.

Studies on cinnamyloxynaphthalenes, which are structurally analogous aryl ethers of naphthalene, demonstrate that reaction conditions significantly influence the reaction pathway. scirp.orgresearchgate.net For instance, the solvent polarity can determine whether a concerted intramolecular rearrangement (a Claisen-type reaction) or an intermolecular rearrangement via ionic intermediates occurs. scirp.org In non-polar solvents like decalin, 2-cinnamyloxynaphthalene undergoes a clean ortho-Claisen rearrangement. scirp.orgresearchgate.net In contrast, when heated in a polar solvent like diethylene glycol (DEG), related benzene (B151609) analogues can favor intermolecular processes that proceed through cationic intermediates. scirp.org For 1-substituted cinnamyloxynaphthalene, both Claisen and intermolecular rearranged products can be obtained at higher temperatures in polar solvents. scirp.org

Furthermore, acid-catalyzed rearrangements have been observed in other substituted benzaldehydes. For example, alkoxy-substituted o-(pivaloylaminomethyl)benzaldehydes undergo rearrangement to form regioisomeric aldehydes under acidic conditions. beilstein-journals.org This transformation is rationalized by the formation of an intermediate isoindole, followed by the addition of water to a sterically less-hindered site and subsequent ring-opening. beilstein-journals.org It is plausible that under acidic conditions, this compound could undergo a mechanistically distinct rearrangement involving protonation of the ether oxygen, followed by cleavage to form a stable naphthalen-1-ylmethyl cation and 2-hydroxybenzaldehyde. These intermediates could then recombine or react with other species in the medium.

A summary of rearrangement reactions in analogous naphthalene ether systems is presented below.

| Substrate | Conditions | Products | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Cinnamyloxynaphthalene | Decalin, 120-160°C | 1-(1-Phenylallyl)-2-naphthol | Intramolecular (Claisen) | scirp.org |

| 2-Cinnamyloxynaphthalene | Diethylene Glycol (DEG), 120-160°C | 1-(1-Phenylallyl)-2-naphthol | Intramolecular (Claisen) | scirp.org |

| 1-Cinnamyloxynaphthalene | Diethylene Glycol (DEG), 160°C | 2-(1-Phenylallyl)-1-naphthol and 4-Cinnamyl-1-naphthol | Intramolecular (Claisen) and Intermolecular | scirp.org |

| Allyl α-naphthol ethers | Chiral N,N′-dioxide/Co(II) complex | Chiral naphthalenones | Asymmetric para-Claisen Rearrangement | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene and Naphthalene Rings

The susceptibility of this compound to aromatic substitution is dictated by the electronic properties of its constituent rings and the directing effects of the substituents.

On the Benzene Ring:

The benzene ring is substituted with two groups that exert opposing effects on its reactivity towards electrophilic aromatic substitution (EAS).

Aldehyde group (-CHO): This group is strongly deactivating due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position. libretexts.org

Naphthalen-1-ylmethoxy group (-OCH₂-Nap): This ether-like group is activating due to the electron-donating resonance effect of the oxygen atom, which outweighs its inductive withdrawal. It directs incoming electrophiles to the ortho and para positions.

The outcome of an EAS reaction on this ring would depend on the specific reaction conditions, but the powerful deactivating nature of the aldehyde group would generally render the ring less reactive than benzene itself. The activating -OR group is para to the aldehyde, and its ortho positions are meta to the aldehyde. Therefore, electrophilic attack would be predicted to occur at the positions ortho to the ether linkage (and meta to the aldehyde).

Nucleophilic aromatic substitution (SNAr) on the benzene ring is highly unlikely under standard conditions. libretexts.org The SNAr mechanism typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgchemistrysteps.com The subject molecule possesses neither of these features on its benzene ring.

On the Naphthalene Ring:

Naphthalene is inherently more reactive towards electrophiles than benzene. youtube.com Electrophilic attack on an unsubstituted naphthalene ring preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed from α-attack is better stabilized by resonance, allowing for the preservation of a complete benzene ring sextet in more resonance structures. youtube.comstackexchange.com

In this compound, the naphthalene ring is substituted at the C1 position with the -CH₂O-Ar group. This substituent is considered an activating group and would direct incoming electrophiles to other positions on the naphthalene nucleus. The most likely sites for a subsequent electrophilic attack would be the other activated α-positions, namely C4 and C5. The reactivity at these positions can be influenced by steric hindrance from the bulky substituent at C1. stackexchange.com

As with the benzene ring, a standard nucleophilic aromatic substitution on the unsubstituted positions of the naphthalene ring is not a feasible pathway due to the absence of a suitable leaving group and activating substituents. chemistrysteps.commasterorganicchemistry.com

| Ring | Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|---|

| Benzene | -CHO | C1 | Deactivating | meta |

| -O-CH₂-Nap | C2 | Activating | ortho, para | |

| Naphthalene | -CH₂-O-Ar | C1 | Activating | ortho, para (directs to C2, C4) |

Reaction Kinetics and Transition State Analysis

While specific experimental kinetic data for reactions involving this compound are not available in the surveyed literature, the principles of kinetic and transition state analysis can be applied to its potential transformations based on analogous systems.

Rearrangement Reactions: The kinetics of pericyclic reactions, such as the Claisen rearrangement, are governed by the stability of the cyclic transition state. organic-chemistry.org These reactions typically follow first-order kinetics. For the aromatic Claisen rearrangement, the reaction is known to proceed preferentially through a chair-like transition state. organic-chemistry.org The rate of such rearrangements is sensitive to the electronic nature of the substituents; electron-donating groups on the aromatic ring can accelerate the reaction by stabilizing the transition state. scirp.org Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for clarifying reaction mechanisms and have been used to calculate the Gibbs free energy of activation for rearrangements in similar benzaldehyde (B42025) systems, thereby explaining product distributions. beilstein-journals.org

Aromatic Substitution: For electrophilic aromatic substitution, the reaction rate is determined by the slow step, which is the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation known as a Wheland intermediate or, in this case, a naphthalenonium ion. youtube.com The stability of this intermediate directly impacts the stability of the transition state leading to it. The preference for α-substitution in naphthalene, for example, is explained by the lower activation energy of the transition state leading to the more stable α-naphthalenonium ion compared to the β-isomer. youtube.comstackexchange.com

Detailed kinetic analyses of reactions involving naphthalene derivatives have been performed. For instance, the recombination kinetics of 2-naphthyl radicals with phenylacetylene (B144264) were investigated using both theoretical and experimental methods. maxapress.com Temperature- and pressure-dependent rate constants were determined using Rice–Ramsperger–Kassel–Marcus (RRKM) theory combined with master equation simulations. maxapress.com This type of study reveals how different reaction channels—such as the stabilization of an initial adduct versus direct product formation—compete at different temperatures. Such a rigorous analysis for this compound would provide fundamental insights into its reactivity.

| Parameter | Finding | Methodology | Reference |

|---|---|---|---|

| Dominant Reaction Channel (<1300 K) | Stabilization of the initial activated adduct (2-styrylnaphthalene radical). | RRKM/Master-Equation Simulations | maxapress.com |

| Dominant Reaction Channel (>1300 K) | Formation of 2-phenylethynyl-naphthalene + H atom. | RRKM/Master-Equation Simulations | maxapress.com |

| Potential Energy Profile | Calculated for multiple reaction pathways, including H-elimination and isomerization. | DFT (B2PLYP-D3/def2-TZVPP//M06-2X/6-311+G(d,p)) | maxapress.com |

| Experimental Validation | Detection of the product 2-phenylethynyl-naphthalene (m/z 228). | Synchrotron VUV Photoionization Mass Spectrometry | maxapress.com |

Design, Synthesis, and Chemical Exploration of Derivatives and Analogues of 2 Naphthalen 1 Ylmethoxy Benzaldehyde

Derivatives Derived from Aldehyde Condensation Products

Condensation reactions involving the aldehyde moiety are fundamental transformations for creating new carbon-nitrogen and carbon-sulfur bonds, leading to a variety of important chemical intermediates and scaffolds.

Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde. The reaction with 2-(naphthalen-1-ylmethoxy)benzaldehyde typically involves refluxing the aldehyde with a substituted amine in a solvent such as ethanol (B145695) or glacial acetic acid. This reaction leads to the formation of a C=N double bond, linking the naphthalen-ylmethoxy-phenyl moiety to the amine's substituent. A wide range of primary amines can be utilized, leading to a diverse library of Schiff base derivatives.

The general synthetic scheme involves the reaction of this compound with a primary amine (R-NH₂) to yield the corresponding Schiff base.

Table 1: Examples of Schiff Bases Derived from this compound

| Reactant Amine | R Group | Product Name |

|---|---|---|

| Aniline | -C₆H₅ | N-phenyl-1-(2-(naphthalen-1-ylmethoxy)phenyl)methanimine |

| 4-Methylaniline | -C₆H₄-CH₃ | N-(p-tolyl)-1-(2-(naphthalen-1-ylmethoxy)phenyl)methanimine |

| 4-Methoxyaniline | -C₆H₄-OCH₃ | N-(4-methoxyphenyl)-1-(2-(naphthalen-1-ylmethoxy)phenyl)methanimine |

Hydrazones are formed by the reaction of this compound with hydrazines or hydrazides. This condensation is typically carried out in an alcohol solvent like methanol (B129727) or ethanol, often at room temperature or with gentle heating. The reaction is a common pathway for creating derivatives with a C=N-N linkage. The use of various substituted hydrazides, such as isonicotinic hydrazide or aminobenzhydrazides, allows for the introduction of additional functional groups and heterocyclic rings into the final molecule. organic-chemistry.orgwikipedia.org

For instance, reacting this compound with a carbohydrazide (B1668358) (R-CONHNH₂) produces N'-acylhydrazone derivatives. These compounds are of interest due to their structural features and potential as intermediates for further synthesis.

Table 2: Synthesis of Hydrazone Derivatives

| Reactant Hydrazide | R Group | Product Name |

|---|---|---|

| Hydrazine (B178648) hydrate | -H | This compound hydrazone |

| Isonicotinic hydrazide | -C₅H₄N (4-pyridyl) | (E)-N'-(2-(naphthalen-1-ylmethoxy)benzylidene)isonicotinohydrazide |

Dithioacetals are sulfur analogues of acetals and are commonly formed by reacting an aldehyde with thiols or dithiols under acidic conditions. tandfonline.com For this compound, this reaction provides a method to protect the aldehyde group or to alter its electronic properties. The synthesis typically involves treating the aldehyde with two equivalents of a thiol or one equivalent of a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.orgtandfonline.com

The resulting dithioacetal, for example, 2-(2-(1,3-dithiolan-2-yl)phenyl)-1-(methoxymethyl)naphthalene, is stable under both acidic and basic conditions. beilstein-journals.org A key structural modification of dithioacetals is the deprotonation of the carbon atom between the two sulfur atoms. This carbon, which was originally the electrophilic aldehyde carbon, can be deprotonated using a strong base like n-butyllithium to form a potent nucleophile. tandfonline.com This inversion of polarity, known as umpolung, allows the former aldehyde carbon to participate in C-C bond-forming reactions, significantly expanding the synthetic utility of the original benzaldehyde (B42025). tandfonline.com

Table 3: Dithioacetal Formation

| Reactant Thiol/Dithiol | Catalyst | Product Name |

|---|---|---|

| Ethanethiol (2 eq.) | Lewis Acid (e.g., BF₃·OEt₂) | 1-((2-(Bis(ethylthio)methyl)phenoxy)methyl)naphthalene |

| 1,2-Ethanedithiol | Brønsted Acid (e.g., p-TsOH) | 2-(2-((Naphthalen-1-ylmethoxy)phenyl)methyl)-1,3-dithiolane |

Cyclization and Heterocyclic Ring Formation

The aldehyde functional group is a crucial starting point for building various heterocyclic rings, which are core structures in many areas of chemical science.

The synthesis of pyrazole (B372694) rings from this compound typically proceeds through a multi-step sequence involving the formation of an α,β-unsaturated carbonyl intermediate, commonly known as a chalcone (B49325). This intermediate is synthesized via a Claisen-Schmidt condensation between the benzaldehyde derivative and a suitable ketone, such as a substituted acetophenone (B1666503), under basic conditions.

The resulting chalcone, which contains a 1,3-dielectrophilic system, then undergoes a cyclocondensation reaction with a hydrazine derivative (e.g., hydrazine hydrate). researchgate.net This step forms the five-membered pyrazole ring. The specific substitution pattern on the final pyrazole is determined by the choice of the ketone and the hydrazine reagent. This synthetic route provides access to a variety of 3,5-disubstituted pyrazole derivatives attached to the 2-(naphthalen-1-ylmethoxy)phenyl scaffold. researchgate.net

Table 4: Representative Synthesis of Pyrazole Derivatives

| Step 1: Ketone Reactant | Chalcone Intermediate | Step 2: Product Name |

|---|---|---|

| Acetophenone | (E)-1-phenyl-3-(2-(naphthalen-1-ylmethoxy)phenyl)prop-2-en-1-one | 1-((2-(5-phenyl-1H-pyrazol-3-yl)phenoxy)methyl)naphthalene |

| 4'-Methylacetophenone | (E)-3-(2-(naphthalen-1-ylmethoxy)phenyl)-1-(p-tolyl)prop-2-en-1-one | 1-((2-(5-(p-tolyl)-1H-pyrazol-3-yl)phenoxy)methyl)naphthalene |

The 1,2,3-triazole ring system can be efficiently constructed using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". To apply this methodology, a derivative of the parent aldehyde must be prepared that contains either an azide (B81097) or a terminal alkyne. A common strategy involves using a closely related precursor, such as 2-(prop-2-ynyloxy)naphthalene-1-carbaldehyde, which already incorporates the necessary alkyne functionality.

This alkyne-functionalized naphthaldehyde derivative can then undergo a 1,3-dipolar cycloaddition reaction with a variety of organic azides in the presence of a copper(I) catalyst. This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. This methodology allows for the modular assembly of complex triazole-containing scaffolds by joining the naphthaldehyde fragment with another molecular entity via the stable triazole linker. tandfonline.com

Table 5: Examples of Triazole Scaffolds via Click Chemistry

| Alkyne Precursor | Azide Reactant (R-N₃) | Product Name |

|---|---|---|

| 2-(Prop-2-ynyloxy)naphthalene-1-carbaldehyde | 2-Azido-N-phenylacetamide | 2-((1-(2-Oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)methoxy)naphthalene-1-carbaldehyde |

| 2-(Prop-2-ynyloxy)naphthalene-1-carbaldehyde | 2-Azido-N-(o-tolyl)acetamide | 2-((1-(2-(o-Tolylamino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methoxy)naphthalene-1-carbaldehyde |

Furan-2(5H)-one Derivatives

The synthesis of furan-2(5H)-one derivatives from this compound can be achieved through various established synthetic methodologies that utilize an aldehyde as a key starting material. One common approach involves a multi-component reaction, which allows for the construction of the furanone ring in a single step from simple precursors.

For instance, a plausible synthetic route involves the reaction of this compound with an amine and dimethyl acetylenedicarboxylate (B1228247) (DMAD). This type of reaction is known to proceed under mild conditions, often catalyzed by an organocastaly-st such as 5-sulfosalicylic acid dihydrate (5-SSA), to yield highly functionalized furan-2(5H)-one derivatives. The proposed reaction would involve the initial formation of an enamine from the amine and DMAD, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent cyclization and rearrangement would lead to the desired furan-2(5H)-one product.

Another potential method is the reaction of this compound with arylglyoxals and a suitable active methylene (B1212753) compound like Meldrum's acid in a tandem multicomponent reaction. This approach would similarly lead to the formation of a substituted furan-2(5H)-one ring system. The bulky naphthalenmethoxy group is expected to influence the stereochemical outcome of these reactions, although detailed studies on this specific substrate are not yet available.

Table 1: Proposed Synthesis of Furan-2(5H)-one Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product |

|---|---|---|---|---|

| This compound | Aniline | Dimethyl acetylenedicarboxylate | 5-Sulfosalicylic acid dihydrate | 3-(Phenylamino)-5-(2-(naphthalen-1-ylmethoxy)phenyl)furan-2(5H)-one |

Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-known class of compounds typically synthesized via the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative.

The synthesis of chalcone derivatives from this compound would involve its reaction with a substituted or unsubstituted acetophenone in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the this compound. The resulting aldol (B89426) adduct readily dehydrates to form the α,β-unsaturated ketone system characteristic of chalcones.

The presence of the bulky naphthalen-1-ylmethoxy group at the ortho position of the benzaldehyde may introduce steric hindrance, potentially affecting the reaction rate and yield. However, the electronic properties of this substituent are not expected to significantly hinder the electrophilicity of the aldehyde carbonyl group.

Table 2: Proposed Synthesis of Chalcone Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|---|---|---|

| This compound | Acetophenone | NaOH, Ethanol | (E)-1-phenyl-3-(2-(naphthalen-1-ylmethoxy)phenyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | KOH, Methanol | (E)-1-(4-methoxyphenyl)-3-(2-(naphthalen-1-ylmethoxy)phenyl)prop-2-en-1-one |

Barbiturate (B1230296) and Hydantoin (B18101) Analogs

Barbiturate and hydantoin analogs are important classes of heterocyclic compounds, and their synthesis often involves the condensation of an aldehyde with a urea (B33335) or a related derivative.

Barbiturate Analogs: The Knoevenagel condensation of this compound with barbituric acid or its derivatives can be employed to synthesize the corresponding arylidene barbiturates. This reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, often with a basic catalyst like piperidine (B6355638) or an acidic catalyst. The reaction involves the initial condensation of the aldehyde with the active methylene group of the barbituric acid, followed by dehydration.

Hydantoin Analogs: The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of hydantoins from aldehydes. wikipedia.orgnih.gov This one-pot, multicomponent reaction involves treating this compound with potassium cyanide and ammonium (B1175870) carbonate. wikipedia.orgnih.gov The reaction proceeds through the formation of an α-amino nitrile intermediate, which then cyclizes to form the hydantoin ring. wikipedia.org This method is advantageous due to its operational simplicity and the ready availability of the starting materials. nih.gov

Table 3: Proposed Synthesis of Barbiturate and Hydantoin Analogs

| Derivative Class | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|---|

| Barbiturate | This compound | Barbituric acid | Piperidine, Ethanol, Reflux | 5-((2-(Naphthalen-1-ylmethoxy)phenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

Structure-Reactivity Relationships in Derivatives (focused on chemical properties/transformations)

The chemical reactivity and the pathways of derivative synthesis are significantly influenced by the structural features of this compound and its subsequent analogues. The interplay of electronic and steric effects of the substituents dictates the course and efficiency of chemical transformations.

Influence of Substituents on Chemical Reactivity

The reactivity of the aldehyde group in this compound is modulated by the electronic and steric nature of the ortho-naphthalenmethoxy substituent. Electronically, the oxygen atom of the methoxy (B1213986) group can donate electron density to the benzene (B151609) ring through resonance, which could slightly decrease the electrophilicity of the carbonyl carbon. However, this effect is likely counteracted by the inductive electron-withdrawing effect of the oxygen atom.

For the barbiturate and hydantoin analogs, the reactivity of the heterocyclic ring can be influenced by the bulky naphthalenmethoxy-phenyl substituent. For example, the acidity of the N-H protons in the hydantoin ring could be subtly affected by the electronic nature of this large substituent.

Conformational Analysis and its Impact on Derivative Synthesis

The conformational preferences of this compound and its derivatives play a crucial role in determining the steric accessibility of the reactive centers and can influence the stereochemical outcome of synthetic transformations.

The bulky naphthalen-1-ylmethoxy group at the ortho position of the benzaldehyde significantly restricts the rotation around the C-C bond connecting the phenyl ring and the aldehyde group. This can lead to a preferred conformation where the aldehyde group is oriented away from the bulky substituent to minimize steric hindrance. This conformational bias can affect the approach of nucleophiles during derivative synthesis. For example, in the Claisen-Schmidt condensation to form chalcones, the preferred conformation of the starting aldehyde may influence the E/Z selectivity of the resulting double bond.

Advanced Spectroscopic and Analytical Characterization Methodologies in the Study of 2 Naphthalen 1 Ylmethoxy Benzaldehyde

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be determined.

For 2-(Naphthalen-1-ylmethoxy)benzaldehyde, the ¹H NMR spectrum provides a distinct fingerprint. The aldehydic proton is expected to appear as a singlet in the highly deshielded region of the spectrum, typically around δ 9.9-10.5 ppm, due to the strong electron-withdrawing effect of the carbonyl oxygen. Another key diagnostic signal is the singlet corresponding to the two methylene (B1212753) protons (-O-CH₂-Ar), which would likely resonate between δ 5.2 and 5.6 ppm. The remaining signals, found in the aromatic region (δ 7.0-8.2 ppm), would present a complex series of multiplets. These signals correspond to the eleven protons distributed across the substituted benzaldehyde (B42025) ring and the naphthalene (B1677914) ring system. Protons on the naphthalene ring, particularly those in close proximity to the point of attachment, exhibit characteristic splitting patterns that confirm the 1-yl substitution.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is readily identified by its characteristic resonance in the far downfield region, typically between δ 190 and 195 ppm. The methylene carbon of the ether linkage is expected around δ 70 ppm. The spectrum would also display a multitude of signals in the aromatic region (δ 110-160 ppm) corresponding to the 16 aromatic carbons of the two ring systems, including several quaternary carbons whose signals are typically less intense.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for analogous functional groups and aromatic systems.

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Aldehyde | ¹H | 9.9 - 10.5 | s (singlet) |

| Naphthalene/Benzaldehyde Rings | ¹H | 7.0 - 8.2 | m (multiplet) |

| Methylene (-O-CH₂-) | ¹H | 5.2 - 5.6 | s (singlet) |

| Aldehyde Carbonyl | ¹³C | 190 - 195 | - |

| Aromatic Carbons | ¹³C | 110 - 160 | - |

| Methylene Carbon (-O-CH₂-) | ¹³C | ~70 | - |

Utilization of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). This accuracy allows for the determination of a unique molecular formula from the exact mass.

For this compound, the molecular formula is C₁₈H₁₄O₂. HRMS analysis, often using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The measured exact mass of these ions is compared to the calculated theoretical mass for the proposed formula. A match within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the correct molecular formula. Analysis of the fragmentation pattern can further support the proposed structure; characteristic fragments would include the naphthylmethyl cation (m/z 141) and the benzoyl cation (m/z 105) or related fragments. docbrown.info

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₈H₁₄O₂ | 262.0994 |

| [M+H]⁺ | C₁₈H₁₅O₂ | 263.1067 |

| [M+Na]⁺ | C₁₈H₁₄NaO₂ | 285.0886 |

| Fragment: Naphthylmethyl cation | C₁₁H₉ | 141.0704 |

| Fragment: Loss of naphthylmethoxy group | C₇H₅O | 105.0340 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its key structural features. A strong, sharp absorption peak is expected around 1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the aromatic aldehyde. docbrown.info The presence of the aldehyde is further confirmed by two weak C-H stretching bands typically found near 2850 and 2750 cm⁻¹. The ether linkage (C-O-C) would produce strong stretching vibrations in the 1260-1000 cm⁻¹ region. orientjchem.org Additionally, the spectrum would show multiple bands corresponding to the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600–1450 cm⁻¹ range. docbrown.inforesearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aldehyde | 2880 - 2820 and 2780 - 2720 | Weak |

| C=O Stretch | Aldehyde Carbonyl | 1710 - 1690 | Strong |

| C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium-Weak |

| C-O-C Stretch | Aryl Ether | 1260 - 1200 and 1075 - 1020 | Strong |

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR spectroscopy reveals the structure in solution, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound can be grown, this technique can determine its crystal system, space group, and unit cell dimensions.

The analysis would yield exact bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it would reveal the molecule's conformation, such as the dihedral angle between the planes of the naphthalene and benzaldehyde rings. Intermolecular interactions that dictate the crystal packing, such as π–π stacking between aromatic rings or weak C–H···O hydrogen bonds involving the ether and carbonyl oxygens, would also be elucidated. researchgate.netnih.gov This information is crucial for understanding the supramolecular chemistry and physical properties of the compound in its solid form. While specific crystallographic data for the title compound is not publicly available, analysis of similar structures suggests that such non-covalent interactions would play a significant role in its crystal lattice. researchgate.netmdpi.com

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, Column Chromatography)

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a reaction and determine the purity of the product. A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The compound's purity can be assessed by observing a single spot after visualization, usually under UV light (254 nm), which reveals the UV-active naphthalene and benzaldehyde rings. The retention factor (Rƒ) value is characteristic of the compound in a given solvent system.

For purification on a larger scale, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent mixture similar to that used for TLC is passed through the column as the mobile phase. The components of the crude mixture are separated based on their differential adsorption to the silica gel. Fractions are collected and analyzed by TLC to identify those containing the pure desired product. Evaporation of the solvent from the combined pure fractions yields the purified this compound.

Computational and Theoretical Chemistry Investigations of 2 Naphthalen 1 Ylmethoxy Benzaldehyde and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It is particularly effective for studying medium-sized organic compounds, offering a good balance between accuracy and computational cost. arxiv.orgniscpr.res.in DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to predict a range of molecular properties. niscpr.res.inresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like 2-(naphthalen-1-ylmethoxy)benzaldehyde, which has several rotatable bonds, this involves identifying the lowest energy conformation. researchgate.net The ether linkage and the connection of the methoxy (B1213986) group to the benzaldehyde (B42025) ring allow for multiple spatial arrangements of the naphthalene (B1677914) and benzaldehyde moieties.

Computational analyses of similar aryl ethers have shown that the rotational barrier around the Ar-O-CH2 bond can influence the accessible conformations. researchgate.net DFT calculations can map the potential energy surface by systematically rotating key dihedral angles to identify the global and local energy minima, which correspond to the most stable and less stable conformers, respectively. For substituted benzaldehydes, the planarity of the aldehyde group with respect to the benzene (B151609) ring is a critical factor in determining stability. researchgate.netnih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Stable Conformer of an Aryl Ether Benzaldehyde Derivative (Calculated at the B3LYP level) This table presents hypothetical data for illustrative purposes, based on typical values for similar molecular structures.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(aryl)-O | 1.36 | ||

| O-CH2 | 1.43 | ||

| CH2-C(naphthyl) | 1.51 | ||

| C(aryl)-C(aldehyde) | 1.48 | ||

| C=O | 1.22 | ||

| C(aryl)-O-CH2 | 118.0 | ||

| O-CH2-C(naphthyl) | 109.5 | ||

| C(aryl)-C(aryl)-C(aldehyde) | 120.5 | ||

| C(aryl)-O-CH2-C(naphthyl) | |||

| O-C(aryl)-C(aldehyde)-O |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more reactive. irjweb.com

For aromatic systems like naphthalene and benzaldehyde, the HOMO is typically a π-orbital delocalized over the aromatic rings, while the LUMO is a π*-antibonding orbital. researchgate.netsamipubco.com The introduction of substituents can significantly alter the energies of these orbitals. rsc.org In this compound, the naphthalene and benzaldehyde moieties both contribute to the frontier orbitals. The methoxy bridge can also influence the electronic properties. DFT calculations can predict the energies of these orbitals and visualize their distribution across the molecule. samipubco.commdpi.com

Table 2: Illustrative Frontier Orbital Energies and Related Parameters for an Aromatic Aldehyde This table presents hypothetical data for illustrative purposes, based on typical values for similar molecular structures.

| Parameter | Value (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 1.85 |

| Global Hardness (η) | 2.15 |

| Global Softness (S) | 0.23 |

| Electronegativity (χ) | 4.00 |

| Electrophilicity Index (ω) | 3.72 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgwalisongo.ac.id The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netyoutube.com Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the aldehyde group, making it a prime site for electrophilic attack or hydrogen bonding. nih.gov The aromatic rings would show regions of negative potential above and below the plane of the rings due to the π-electrons. nih.gov

Fukui Function Analysis for Reaction Site Prediction

Fukui functions are used within DFT to identify the most reactive sites in a molecule. researchgate.netresearchgate.net They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net This allows for the prediction of sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). researchgate.netresearchgate.net For naphthalene derivatives, Fukui function analysis has been used to pinpoint the specific atoms most likely to participate in chemical reactions. researchgate.nettandfonline.com

Molecular Dynamics Simulations to Study Conformational Dynamics and Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. tandfonline.comacs.org MD simulations can reveal how this compound explores different conformations and how it interacts with its environment, such as solvent molecules. rsc.orgmdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. rsc.orgnih.gov

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. lookchem.comrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted. nih.gov For substituted naphthalenes and benzaldehydes, these predictions can help in assigning the complex signals observed in experimental NMR spectra. researchgate.netresearchgate.net

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. solidstatetechnology.us These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy. niscpr.res.inresearchgate.net For benzaldehyde derivatives, the characteristic C=O stretching frequency is a key vibrational mode that is well-predicted by DFT calculations. solidstatetechnology.usnih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. niscpr.res.in

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Benzaldehyde Derivative This table presents hypothetical data for illustrative purposes, based on typical values for similar molecular structures.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1725 | 1705 |

| Naphthalene C-H Stretch | 3060 | 3055 |

| Benzaldehyde C-H Stretch | 2850 | 2845 |

| C-O-C Stretch | 1250 | 1245 |

| Aromatic C=C Stretch | 1605 | 1600 |

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational models that aim to establish a statistically significant correlation between the chemical reactivity of a series of compounds and their molecular structures. uliege.be These models are built upon the principle that the structural, physicochemical, and electronic properties of a molecule, which can be quantified by numerical values known as molecular descriptors, dictate its reactivity. For this compound and its derivatives, QSRR studies provide a theoretical framework to predict reactivity, understand reaction mechanisms, and guide the design of new molecules with desired chemical properties without the need for extensive empirical testing.

The development of a QSRR model involves calculating a wide range of molecular descriptors for a set of structurally related compounds and then using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), to build a mathematical equation that relates a subset of these descriptors to an experimentally measured reactivity parameter. researchgate.netnih.gov

While specific QSRR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be readily applied by examining research on its core structural components: aromatic aldehydes and naphthalene derivatives. Studies on these related classes of compounds have identified key molecular features that govern their reactivity and biological activity.

Research on the structure-activity relationships of various naphthalene derivatives has shown that parameters describing hydrophobicity (π), electronic effects (such as polar (F) and resonance (R) electronic substituent constants), and hydrogen bond accepting ability (Ha) are crucial in explaining their biological response. nih.gov For instance, a model developed for 22 naphthalene derivatives demonstrated that hydrogen acceptance and hydrophobicity were the most significant parameters, accounting for a large portion of the variability in their activity. nih.gov

A hypothetical QSRR study on a series of this compound derivatives would involve synthesizing or computationally generating structures with varied substituents on either the benzaldehyde or naphthalene rings. For each derivative, a wide array of molecular descriptors would be calculated. These descriptors fall into several categories, as detailed in the table below.

Table 1: Representative Molecular Descriptors for QSRR Analysis of this compound Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Descriptor Class | Specific Descriptor Example | Description | Potential Relevance |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Relates to the overall size and bulk of the molecule. |

| Topological | Kier & Hall Molecular Connectivity Index (¹χ) | A numerical value that quantifies the degree of branching and complexity of the molecular skeleton. | Reflects molecular shape and can correlate with steric hindrance at the reaction site. |

| Geometric (3D) | Surface Area (SASA) | The solvent-accessible surface area of the molecule. | Describes the molecule's exposure to a reactant or solvent, influencing interaction potential. |

| Electronic | HOMO/LUMO Energies | Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Indicates electron-donating or accepting ability, crucial for predicting reactivity in electrophilic/nucleophilic reactions. |

| Electronic | Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences electrostatic interactions and solubility in polar media. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. | Critical for predicting reactivity in different solvent systems and transport in biological systems. nih.gov |

| Quantum Chemical | Mulliken Atomic Charges | The partial charge calculated for each atom in the molecule. | Reveals the electron distribution and identifies potential sites for nucleophilic or electrophilic attack. researchgate.net |

Once these descriptors are calculated, statistical analysis is performed to select the most relevant ones and build a predictive model. For example, a Multiple Linear Regression (MLR) analysis could yield an equation similar in form to those developed for other naphthalene or benzaldehyde derivatives. A representative model from a study on naphthalene derivatives took the following form nih.gov:

log(BR) = 0.282(Ha) + 0.352(π) + 0.692(F) + 0.334(¹χv) - 0.326(R) + 0.027

In this equation, BR stands for Biological Response (a measure of reactivity/activity), and the other terms represent specific molecular descriptors. The coefficients indicate the direction and magnitude of each descriptor's influence on the measured reactivity. A positive coefficient for the hydrophobic substituent constant (π) suggests that increasing hydrophobicity enhances activity, while a negative coefficient for the resonance electronic substituent constant (R) indicates that resonance donation decreases activity. nih.gov

The statistical quality and predictive power of such a model are evaluated using several parameters, which are presented in the following table.

Table 2: Key Statistical Parameters for Evaluating QSRR Model Performance This table is interactive. You can sort the data by clicking on the column headers.

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Represents the proportion of the variance in the dependent variable (reactivity) that is predictable from the independent variables (descriptors). | > 0.6 |

| Cross-validated R² | Q² or R²cv | A measure of the model's predictive ability, determined by internal validation techniques like leave-one-out (LOO). | > 0.5 |

| F-statistic | F | A statistical test to assess the overall significance of the regression model. | High value with p < 0.05 |

| Standard Error of Estimate | s or SEE | Measures the dispersion of the data points around the fitted regression line. | As low as possible |

By applying these QSRR methodologies, it becomes possible to quantitatively predict the reactivity of novel derivatives of this compound. These predictive models can significantly accelerate research by prioritizing the synthesis of compounds with potentially high reactivity or desired activity profiles, thereby saving considerable time and resources.

Applications in Chemical Sciences and Applied Chemistry Excluding Clinical Human Trials and Direct Human Safety/dosage

Role as a Key Building Block in Complex Molecule Synthesis

2-(Naphthalen-1-ylmethoxy)benzaldehyde is a versatile intermediate in organic synthesis, primarily due to its distinct functional groups: the aldehyde, the ether linkage, and the bulky naphthalene (B1677914) moiety. Aldehydes are well-established as crucial building blocks for creating more intricate molecular architectures. sigmaaldrich.com The aldehyde group in this compound can participate in a wide array of chemical transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, allowing for the construction of complex carbon skeletons. sigmaaldrich.com

The naphthalene component itself is an important structural motif in the synthesis of various biologically active compounds and functional materials. ekb.egrsc.org The combination of the reactive benzaldehyde (B42025) group with the rigid, aromatic naphthalene system makes this compound a valuable precursor for synthesizing a diverse range of target molecules in medicinal chemistry and material science. synhet.com For instance, benzaldehyde derivatives are fundamental in synthesizing compounds with potential anticancer properties and in the development of enzyme inhibitors. sigmaaldrich.comnih.govrsc.org

Development of Agrochemicals

The search for new and effective agrochemicals is a critical area of research, and scaffolds based on benzaldehyde and naphthalene have shown considerable promise. Naphthalene derivatives have been successfully utilized in the synthesis of compounds with significant pesticidal properties. nih.gov Similarly, various benzaldehyde derivatives have demonstrated a broad spectrum of biological activities, including insecticidal, antimicrobial, and antifungal properties, making them attractive candidates for crop protection. researchgate.netresearchgate.net

Compounds that can induce resistance in plants against pathogens are of great interest in sustainable agriculture. The inherent antimicrobial properties of benzaldehyde derivatives suggest their potential application in this area. researchgate.net Studies on various plant extracts have identified small molecules, including phenolics and other aromatic compounds, that possess significant antibacterial and antiviral activity. asrjetsjournal.orgnih.gov Research has shown that certain benzaldehyde derivatives can inhibit the growth of pathogenic bacteria and fungi. researchgate.net For example, benzaldehyde has been shown to cause lysis of bacterial cells and inhibit fungal spore germination. researchgate.net This intrinsic bioactivity provides a strong rationale for exploring this compound and its analogues as potential agents for inducing disease resistance in plants.

Table 1: Antimicrobial Activity of Benzaldehyde Derivatives

| Compound | Activity | Target Organism(s) | Source |

|---|---|---|---|

| Benzaldehyde | Insecticidal, Antimicrobial, Antifungal | Galleria mellonella, Various bacteria and fungi | researchgate.net |

| 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | Antibacterial, Antifungal | Bacillus subtilis, Aspergillus niger | researchgate.net |

| 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | Antibacterial, Antifungal | Bacillus subtilis, Aspergillus niger | researchgate.net |

| 2-hydroxy-4-methoxybenzaldehyde | Antimicrobial | Various bacteria and fungi | researchgate.net |

Understanding the structure-activity relationship (SAR) is fundamental to designing potent and selective plant protection agents. SAR studies on related compounds, such as benzoxazinones and their synthetic analogues, have demonstrated how minor structural modifications can significantly impact their phytotoxicity and effectiveness as natural herbicides. nih.gov Similarly, research on novel β-naphthol derivatives containing various heteroaryl groups has elucidated key structural features responsible for their insecticidal and acaricidal activities. nih.gov

For this compound, an SAR study would involve synthesizing a library of analogues by modifying its core structure. Key modifications could include:

Substitution on the Naphthalene Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the naphthalene moiety could modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

Substitution on the Benzaldehyde Ring: Altering the substitution pattern on the phenyl ring could influence the compound's reactivity and binding affinity.

Modification of the Ether Linkage: Replacing the ether oxygen with sulfur or nitrogen, or altering the length of the methylene (B1212753) bridge, could impact the molecule's conformation and biological activity.